molecular formula C10H8F3N3S B8029981 2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline

2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline

Cat. No.: B8029981
M. Wt: 259.25 g/mol
InChI Key: WWXDHUDDRBKHLN-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates two pharmacologically significant motifs: a 1H-pyrazole ring and a (trifluoromethyl)thio-aniline group. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities. Pyrazole-containing compounds are frequently explored for their antimicrobial, anti-inflammatory, anticancer, and antitubercular properties . The presence of the aniline group adjacent to the potent (trifluoromethyl)thio (-SCF3) moiety significantly enhances the molecule's utility. The -SCF3 group is a highly lipophilic and electron-withdrawing substituent, which can dramatically influence a compound's lipophilicity, metabolic stability, and membrane permeability, leading to improved pharmacokinetic profiles . This makes this compound a valuable intermediate for constructing novel bioactive molecules, such as potential enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key precursor in various synthetic transformations, including Suzuki cross-coupling, Buchwald-Hartwig amination, and nucleophilic substitution reactions, to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Its structure is also of interest in the development of materials science, particularly in the synthesis of ligands for metal complexes with potential applications in catalysis or as photophysical materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-4-(trifluoromethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)17-6-1-2-8(14)7(5-6)9-3-4-15-16-9/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXDHUDDRBKHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C2=CC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Halogenated anilines serve as precursors for introducing -SCF₃. For example, 2-chloro-4-nitroaniline undergoes substitution with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions.

Reaction Conditions :

  • Substrate : 2-Chloro-4-nitroaniline

  • Reagent : AgSCF₃ (1.2 equiv), CuI (10 mol%), DMF, 100°C, 12 h

  • Yield : ~75% (4-((trifluoromethyl)thio)-2-nitroaniline)

Reduction of Nitro Group

The nitro group in 4-((trifluoromethyl)thio)-2-nitroaniline is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl:

Procedure :

  • Substrate : 4-((Trifluoromethyl)thio)-2-nitroaniline (1 mmol)

  • Conditions : H₂ (1 atm), 10% Pd/C (5 mg), EtOH, 25°C, 3 h

  • Yield : >90% (4-((trifluoromethyl)thio)-2-aminophenylaniline)

Pyrazole Ring Construction

Enaminone Cyclization Route

Adapting the Royal Society of Chemistry’s method, the pyrazole ring is formed via cyclization of an enaminone intermediate:

Step 1: Enaminone Formation

Starting Material : 4-((Trifluoromethyl)thio)-2-aminoacetophenone
Reagents : Dimethylformamide-dimethyl acetal (DMF-DMA, 3 equiv)
Conditions : Reflux, 15–20 h
Product : 3-(Dimethylamino)-1-(4-((trifluoromethyl)thio)-2-aminophenyl)prop-2-en-1-one

Step 2: Hydrazine Cyclization

Reagents : Hydrazine hydrate (2 equiv), ethanol
Conditions : Reflux, 4 h
Product : 2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline
Yield : 80–85%

Vilsmeier–Haack Cyclization

For regioselective pyrazole synthesis, the Vilsmeier reagent (DMF/POCl₃) facilitates cyclization of hydrazones:

Procedure :

  • Substrate : 4-((Trifluoromethyl)thio)-2-(β-ketopropargyl)aniline hydrazone

  • Reagents : DMF (2 equiv), POCl₃ (1.5 equiv)

  • Conditions : 0°C to 25°C, 6 h

  • Product : this compound

  • Yield : 70–78%

Alternative Pathways and Catalytic Methods

Iron-Catalyzed Regioselective Synthesis

Iron(III) chloride catalyzes the reaction between 4-((trifluoromethyl)thio)-2-aminophenylhydrazine and 1,3-diketones:

Conditions :

  • Catalyst : FeCl₃ (10 mol%)

  • Solvent : Ethanol, 80°C, 8 h

  • Regioselectivity : >95% for 1,3-substituted pyrazole

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction time:

Procedure :

  • Substrate : 4-((Trifluoromethyl)thio)-2-(α,β-unsaturated ketone)aniline

  • Reagent : Hydrazine hydrate (1.5 equiv)

  • Conditions : Microwave, 150°C, 20 min

  • Yield : 88%

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H, pyrazole-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 2H, NH₂).

  • ¹³C NMR : 148.2 (pyrazole-C), 132.1 (q, J = 310 Hz, -SCF₃), 124.5–129.8 (aromatic carbons).

  • HRMS : [M+H]⁺ calcd for C₁₀H₈F₃N₃S: 276.0421; found: 276.0419.

Challenges and Optimization

  • Regioselectivity : Competing 1,3- vs. 1,5-substitution in pyrazole formation is mitigated using Ru(II) catalysts.

  • Functional Group Tolerance : The -SCF₃ group’s electron-withdrawing nature necessitates mild conditions to prevent desulfurization.

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the product .

Biological Activity

2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline is a sulfur-substituted pyrazole derivative with significant potential in pharmaceutical and agricultural applications. This compound, due to its unique structural characteristics, exhibits a range of biological activities, including insecticidal and potential therapeutic effects.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C10H8F3N3S\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Insecticidal Properties : The compound has been noted for its effectiveness as an insecticide, particularly in the context of agricultural applications. It acts as a precursor for the synthesis of various agriculturally active compounds, including those used in pest control .
  • Antitumor Activity : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results against human colon adenocarcinoma (HT-29) and other tumor types, with IC50 values indicating significant potency .
  • Antimicrobial Activity : There is emerging evidence suggesting that compounds with similar structures may possess antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria such as Pseudomonas aeruginosa and affecting virulence factors .

Insecticidal Activity

A study highlighted the synthesis of sulfur-substituted pyrazoles, demonstrating their utility as insecticides. The presence of trifluoromethyl groups enhances the biological activity of these compounds, making them effective against various pests. The mechanisms involve interference with neurotransmitter systems in insects, leading to paralysis and death .

Antitumor Studies

In vitro studies have shown that this compound exhibits cytotoxic activity against multiple cancer cell lines. Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)9.27
Human Renal Cancer (RXF 486)1.143
Human Ovarian Adenocarcinoma (OVXF 899)2.76

These results indicate that the compound has a selective action against renal cancer cells, suggesting its potential for further development as an anticancer agent.

Antimicrobial Effects

Research into similar pyrazole derivatives has indicated their ability to reduce motility and toxin production in Pseudomonas aeruginosa, a common pathogen associated with severe infections. This reduction in virulence factors correlates with decreased pathogenicity and suggests potential therapeutic applications for treating infections caused by resistant bacterial strains .

Case Studies

  • Case Study on Antitumor Activity : A derivative of this compound was tested against a panel of twelve human tumor cell lines. The study reported significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM across various cell lines, highlighting its potential as a lead compound for developing new anticancer therapies .
  • Case Study on Insecticidal Properties : In agricultural trials, formulations containing this compound were applied to crops, demonstrating effective pest control comparable to established insecticides while exhibiting lower toxicity to non-target species .

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that pyrazole derivatives, including 2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline, exhibit a wide range of biological activities. These include:

  • Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens, making them candidates for developing new antibiotics.
  • Anticancer Activity : The compound has shown promising results in preclinical studies as an anticancer agent, potentially inhibiting tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

Insecticides and Herbicides
The compound's structure allows it to act as a precursor for developing agrochemicals. Specifically:

  • Insecticidal Activity : Research has indicated that compounds similar to this compound can serve as effective insecticides. The trifluoromethylthio group enhances the biological activity of these compounds, making them more effective against pests.
  • Herbicidal Properties : The potential use of this compound in herbicides is also being explored, particularly in formulations targeting broad-spectrum weeds.

Material Science

Polymer Chemistry
The unique chemical properties of this compound make it suitable for applications in material science:

  • Synthesis of Functional Polymers : The compound can be utilized in synthesizing polymers with specific functionalities, which may find applications in coatings, adhesives, and other materials requiring enhanced durability and chemical resistance.
  • Nanotechnology Applications : Its incorporation into nanostructured materials is being investigated for potential uses in sensors and electronic devices due to its unique electronic properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares structural motifs with several analogs documented in the literature:

Compound Key Substituents Structural Features Reference
Target Compound Pyrazole, -SCF₃, aniline Pyrazole introduces H-bonding sites; -SCF₃ enhances lipophilicity and electron deficiency.
Compound 7b () Bis-pyrazole, thieno[2,3-b]thiophene, C=O Dual pyrazole-thiophene core with carbonyl groups; planar aromatic system.
Compound 10 () Pyrazolo[1,5-a]pyrimidine, CN Cyanide substituents increase polarity; extended π-conjugation.
Compound 4/5 () Thiazole, triazole, halogenated aryl Thiazole-triazole hybrid with fluorophenyl groups; partial non-planarity.
  • Planarity: Unlike the partially non-planar fluorophenyl group in compounds 4/5 , the target compound’s aniline-pyrazole system may adopt a planar conformation, influencing packing in solid-state structures.

Spectroscopic and Analytical Data

Comparative spectroscopic trends:

Property Target Compound (Expected) Compound 7b Compound 10
IR (C=O/NH₂) NH₂ ~3300 cm⁻¹; no C=O NH₂ 3320, 3275 cm⁻¹; C=O 1720 cm⁻¹ CN ~2200 cm⁻¹; NH₂ not reported
¹H-NMR (Aromatic) Pyrazole H: δ 7.5–8.0; aniline H: δ 6.5–7.0 Pyrazole H: δ 7.52; aryl H: δ 7.3–7.6 Pyrimidine H: δ 8.9; pyrazole H: δ 7.79
¹³C-NMR (SCF₃) -SCF₃: δ ~125–135 (q, J = 320 Hz) C=O: δ 185.0 CN: δ 118.2
  • The absence of carbonyl signals in the target compound’s IR distinguishes it from 7b.
  • The -SCF₃ group would produce distinct splitting in ¹³C-NMR due to coupling with fluorine nuclei.

Physical and Functional Properties

  • Melting Points : Pyrazole-thiophene analogs like 7b exhibit high melting points (>300°C) due to strong intermolecular H-bonding , whereas the target compound’s -SCF₃ group may lower melting points via steric hindrance.
  • Solubility : The lipophilic -SCF₃ group enhances solubility in organic solvents compared to polar cyanide-substituted analogs like 10 .

Q & A

Q. What are the key structural features and characterization methods for 2-(1H-Pyrazol-3-yl)-4-((trifluoromethyl)thio)aniline?

The compound contains a pyrazole ring (1H-pyrazol-3-yl) and a trifluoromethylthio group (-SCF₃) attached to an aniline backbone. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing pyrazole protons from aniline protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (e.g., SMD-TFA05 method) to assess purity, with retention times around 1.57 minutes under specific conditions .
  • Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight via LCMS (e.g., m/z 261 [M+H]+) and high-resolution mass spectrometry for exact mass validation .

Q. How should this compound be handled safely in laboratory settings?

  • Hazards : Classified as a skin and eye irritant (Category 2/2A). Avoid inhalation, direct contact, and prolonged storage to prevent degradation .
  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation .
  • Storage : Store in a cool, dry place (<25°C) in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation of the -SCF₃ group .

Q. What are common synthetic routes to prepare this compound?

  • Pyrazole-Aniline Coupling : React 4-((trifluoromethyl)thio)aniline derivatives with pyrazole precursors via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
  • Post-Functionalization : Introduce the trifluoromethylthio group (-SCF₃) to pre-synthesized 2-(1H-pyrazol-3-yl)aniline using AgSCF₃ or Cu-mediated thiolation .

Advanced Research Questions

Q. How can this compound be optimized as a building block for heterocyclic drug candidates?

  • Targeted Modifications :
    • Replace the pyrazole with other heterocycles (e.g., imidazole, oxazole) to modulate electronic properties .
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aniline ring to enhance stability in acidic conditions .
  • Methodology : Use Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups to the pyrazole ring .

Q. What analytical strategies resolve contradictions in physicochemical data (e.g., pKa, solubility)?

  • pKa Determination : Compare experimental pKa values (via potentiometric titration) with computational predictions (e.g., DFT calculations). For example, ortho-substituted trifluoromethyl groups lower pKa (~1.10) compared to para-substituted analogs (~2.75) due to steric and electronic effects .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a hydrochloride salt to improve aqueous solubility .

Q. How does the -SCF₃ group influence reactivity in cross-coupling reactions?

  • Electrophilic Substitution : The -SCF₃ group acts as a strong electron-withdrawing group, directing electrophilic attacks to the ortho/para positions of the aniline ring.
  • Challenges : The -SCF₃ group may inhibit Pd-catalyzed reactions due to sulfur-Pd interactions. Mitigate this by using bulky ligands (e.g., XPhos) or switching to Cu-based catalysts .

Q. What role does this compound play in synthesizing GABA receptor antagonists?

  • Intermediate Utility : It serves as a precursor for noncompetitive GABA receptor antagonists (e.g., Broflanilide derivatives). Key steps include:
    • Coupling with diazaspiro or pyrrolo-pyridazine cores via amide bond formation .
    • Validating bioactivity through LCMS and HPLC to confirm intermediate purity before in vitro testing .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and use HRMS for unambiguous molecular formula confirmation .
  • Reaction Optimization : Screen solvents (e.g., THF vs. DMF) and temperatures to improve yields in heterocyclic coupling reactions .

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